N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
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Overview
Description
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety, and finally, the acetamide group is added. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in other structural aspects.
4-Methoxyphenylacetic acid: Similar in structure but contains a methoxy group instead of a thiazole ring.
2-Chlorophenylacetic acid: Similar chlorophenyl group but lacks the pyrazole and thiazole rings.
Uniqueness
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-9-7-14(17-10(2)21)20(19-9)15-18-13(8-22-15)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUNUDNVGAGFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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